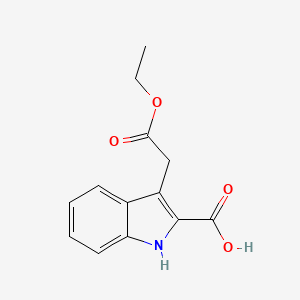![molecular formula C16H13N3O4 B2803444 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea CAS No. 1171783-99-5](/img/structure/B2803444.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea” is a type of indole that has been designed based on literature reports of the activity of indoles against various cancer cell lines . It has been synthesized via a Pd-catalyzed C-N cross-coupling .
Synthesis Analysis
The synthesis of this compound involves a series of reactions, including a Pd-catalyzed C-N cross-coupling . The detailed synthesis process is not available in the retrieved information.Applications De Recherche Scientifique
Synthesis and Structural Analysis
The chemical synthesis and structural analysis of related compounds have shown significant interest in the scientific community. For instance, the study by Ravikumar et al. (2015) focused on the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines, confirming the anti and syn conformations through intramolecular hydrogen bonding within oxoindolyl α-hydroxy-β-amino acid derivatives. This structural insight is crucial for understanding the reactivity and potential applications of such compounds in medicinal chemistry and material science (Ravikumar et al., 2015).
Anticonvulsant Properties
Significant research has been conducted on derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea for their anticonvulsant properties. Siddiqui, Alam, and Stables (2011) designed various urea derivatives to evaluate their anticonvulsant activity, finding several compounds that showed significant activity in seizure models without neurotoxicity. This highlights the potential of such compounds in developing new treatments for epilepsy (Siddiqui, Alam, & Stables, 2011).
Antioxidant Determination
The preparation and characterization of compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea have also been linked to antioxidant properties. Abd-Almonuim, Mohammed, and Al-khalifa (2020) synthesized and characterized derivatives, finding high antioxidant activities. This suggests the potential use of these compounds in combating oxidative stress-related diseases (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Methodology Development for Synthesis
Yan, Lei, and Hu (2014) developed a simple and efficient method for synthesizing urea and thiourea derivatives involving 2-indolinone, highlighting advancements in synthetic techniques that facilitate the exploration of these compounds' biological and physical properties (Yan, Lei, & Hu, 2014).
Antimicrobial and Anticancer Activity
Research into the antimicrobial and anticancer activities of derivatives has shown promising results. For example, Reddy, Reddy, and Raju (2003) synthesized ureas with significant antibacterial activity against various pathogens, indicating potential applications in developing new antimicrobial agents (Reddy, Reddy, & Raju, 2003). Similarly, Shankar et al. (2017) synthesized derivatives that exhibited significant anti-microbial activity and cytotoxicity against cancer cell lines, suggesting their potential in anticancer therapy (Shankar et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-15-6-9-5-10(1-3-12(9)19-15)17-16(21)18-11-2-4-13-14(7-11)23-8-22-13/h1-5,7H,6,8H2,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDBXBHFDABZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2803361.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)
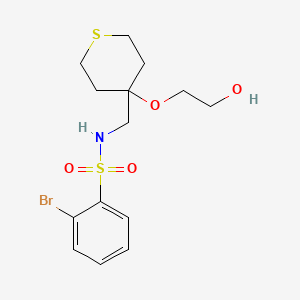
![Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2803366.png)
![N-benzyl-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2803368.png)
![N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2803371.png)
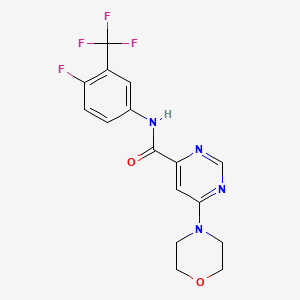
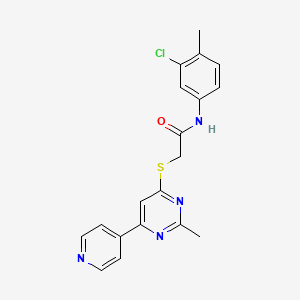
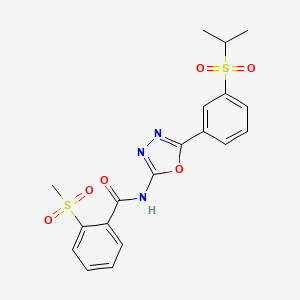

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2803379.png)
![(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid](/img/structure/B2803381.png)
![4-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B2803382.png)
